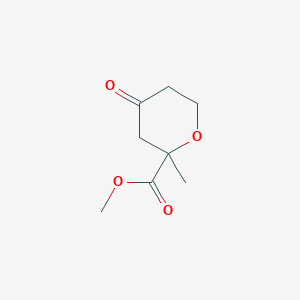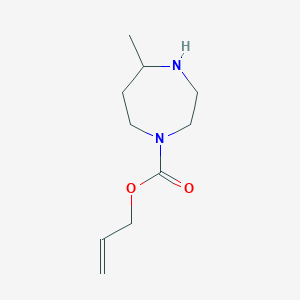![molecular formula C23H29N3O4S B13875056 N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the sulfonyl group: This step involves the reaction of the piperazine derivative with a sulfonyl chloride, such as 4-tert-butylbenzenesulfonyl chloride, under basic conditions.
Acylation: The final step involves the acylation of the piperazine derivative with an acyl chloride, such as 4-acetylbenzoic acid chloride, to introduce the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with the target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-tert-butylphenyl)acetamide
- N-(4-tert-butylphenyl)bis(trifluoromethanesulfonimide)
- N-(4-(tert-butylamino)phenyl)acetamide
Uniqueness
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide is unique due to the presence of both sulfonyl and carbonyl groups on the piperazine ring, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H29N3O4S |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O4S/c1-17(27)24-20-9-5-18(6-10-20)22(28)25-13-15-26(16-14-25)31(29,30)21-11-7-19(8-12-21)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,27) |
Clé InChI |
KDCJFMVYVSQFJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)


![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B13874996.png)


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13875015.png)
![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)





![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
